molecular formula C18H13BrN2O3 B2400641 (5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 1797955-16-8

(5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B2400641
CAS No.: 1797955-16-8
M. Wt: 385.217
InChI Key: BPIBSQNNJZLASZ-UHFFFAOYSA-N
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Description

(5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C18H13BrN2O3 and its molecular weight is 385.217. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis Methods and Efficiency

(5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone and its derivatives have been synthesized using various methods. For instance, a study by Ravula et al. (2016) demonstrated the microwave-assisted synthesis of similar pyrazoline derivatives, highlighting its efficiency in yielding higher product quantities in less time compared to conventional methods, and its environmental friendliness (Ravula et al., 2016).

Biological and Pharmacological Activities

Several studies have explored the biological and pharmacological activities of compounds similar to this compound. For instance:

  • Anti-inflammatory Activity: Compounds closely related to this compound have shown significant anti-inflammatory activities in vivo (Arunkumar et al., 2009).
  • Antimicrobial Activity: Studies have shown that similar compounds exhibit moderate antimicrobial activities, including both antibacterial and antifungal properties (Joshi et al., 2010).
  • Antioxidant Potential: Research indicates that certain derivatives of this compound class have potential as antioxidants, demonstrated through in vitro tests (Prabakaran et al., 2021).

Molecular Docking and Structure-Activity Relationships

Molecular docking studies have been conducted to understand the interaction between similar compounds and biological targets. For example, Khumar et al. (2018) performed molecular docking to study the antibacterial activity of novel synthesized pyrazole derivatives (Khumar et al., 2018). These studies are crucial for predicting the behavior of these compounds in biological systems and designing more effective drugs.

Properties

IUPAC Name

[3-(3-bromophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c19-13-5-1-4-12(10-13)15-11-14(16-6-2-8-23-16)20-21(15)18(22)17-7-3-9-24-17/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIBSQNNJZLASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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